molecular formula C10H10BrNO2 B12900350 5-((2-Bromophenyl)methyl)-2-oxazolidinone CAS No. 62825-92-7

5-((2-Bromophenyl)methyl)-2-oxazolidinone

Cat. No.: B12900350
CAS No.: 62825-92-7
M. Wt: 256.10 g/mol
InChI Key: WEELDJDMRQTFIE-UHFFFAOYSA-N
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Description

5-(2-Bromobenzyl)oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromobenzyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through various methods. One common approach is the combination of an asymmetric aldol reaction followed by a modified Curtius protocol, which allows for effective intramolecular cyclization . Another method involves the use of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalytic system to synthesize oxazolidinones from propargylic amines and carbon dioxide under mild conditions .

Industrial Production Methods

Industrial production methods for 5-(2-bromobenzyl)oxazolidin-2-one are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxazolidinone ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.

    Sutezolid: Another oxazolidinone antibiotic under development for the treatment of multidrug-resistant tuberculosis.

    Eperezolid: A related compound with similar antibacterial properties.

Uniqueness

5-(2-Bromobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

62825-92-7

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

WEELDJDMRQTFIE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Br

Origin of Product

United States

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